4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
“4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide” is a small molecule compound . It has been identified through artificial intelligence molecular screening . The compound is predicted to target the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163, which is a cell surface receptor specific for PRRSV infection .
Scientific Research Applications
Microwave-Assisted Synthesis
A study by Dalvi et al. (2015) discusses the microwave-assisted multicomponent synthesis of dihydroquinoxalinones using a one-pot and two-step reaction. This method involves aldehydes, Fmoc-protected α-amino acid, isocyanide, and soluble polymer-supported 4-fluoro-3-amino benzoate ester, showcasing an efficient synthesis approach under microwave irradiation. The process demonstrates good functional group tolerance and straightforward product isolation and purification through precipitation and washings, highlighting its utility in synthesizing novel bicyclic quinoxalin-2-ones from the diamide intermediate with high yields (Dalvi, Lin, Paike, & Sun, 2015).
Anticancer and Radioprotective Agents
Another research focus is on the synthesis of novel quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety for their potential as anticancer and radioprotective agents. Ghorab et al. (2007) synthesized derivatives that were subjected to in vitro cytotoxic screening against Ehrlich ascites carcinoma cells. Among these, certain compounds demonstrated promising in vitro cytotoxic activity compared with the reference drug doxorubicin. Additionally, one compound exhibited in vivo radioprotective activity against γ-irradiation in mice, underscoring the therapeutic potential of these synthesized compounds in oncology and radioprotection (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2007).
Fluorophore Development for Zinc(II) Detection
The development of zinc(II) specific fluorophores is crucial for studying intracellular Zn2+. Kimber et al. (2001) investigated the fluorescence characteristics of several fluorophores and their Zn2+ complexes, including 4-methyl-N-(6-methoxy-2-methyl-8-quinolyl)-benzenesulfonamide derivatives. This research provides insights into the factors affecting fluorophore fluorescence when bound by Zn2+, aiding in the design of more efficient fluorophores for zinc detection in biological systems (Kimber, Mahadevan, Lincoln, Ward, & Betts, 2001).
Multianalyte Sensing Probe
Kaushik et al. (2021) reported on an organic molecule-based sensor for detecting multiple analytes, including moisture, warfare reagent (phosgene), and divalent (Cu2+) and trivalent (Fe3+) ions. This sensor, through fluorescence emission and colorimetric changes, demonstrates the versatility of sulfonamide derivatives in developing sensitive, selective, and practical tools for chemical detection in various environments (Kaushik, Sakla, Kumar, Ghosh, Ghule, & Jose, 2021).
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to have a wide range of biological activities and can target many receptors or microorganisms .
Mode of Action
It’s known that quinoxaline derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoxaline derivatives have been reported to affect a wide range of biochemical pathways, leading to various downstream effects .
Result of Action
Quinoxaline derivatives have been reported to have various effects at the molecular and cellular level .
Properties
IUPAC Name |
4-fluoro-N-[3-(3-methylbutylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c1-13(2)11-12-21-18-19(23-17-6-4-3-5-16(17)22-18)24-27(25,26)15-9-7-14(20)8-10-15/h3-10,13H,11-12H2,1-2H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPPICWSQZGIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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